molecular formula C13H14F2O2 B5192517 (2,4-Difluorophenyl)methyl hex-5-enoate

(2,4-Difluorophenyl)methyl hex-5-enoate

Cat. No.: B5192517
M. Wt: 240.25 g/mol
InChI Key: JZUVJEQVSGOYBX-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)methyl hex-5-enoate is an organic compound characterized by the presence of a difluorophenyl group attached to a hex-5-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluorophenyl)methyl hex-5-enoate typically involves the esterification of 2,4-difluorobenzyl alcohol with hex-5-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and it is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the alkene moiety, leading to the formation of epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Sodium methoxide (NaOCH3) for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Epoxides and diols.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(2,4-Difluorophenyl)methyl hex-5-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)methyl hex-5-enoate is largely dependent on its interaction with molecular targets. The difluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

    (2,4-Difluorophenyl)methyl hexanoate: Similar structure but lacks the alkene moiety.

    (2,4-Difluorophenyl)methyl butanoate: Shorter carbon chain in the ester group.

    (2,4-Difluorophenyl)methyl pent-4-enoate: Similar structure with a different position of the double bond.

Uniqueness: (2,4-Difluorophenyl)methyl hex-5-enoate is unique due to the presence of both the difluorophenyl group and the hex-5-enoate ester, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research domains.

Properties

IUPAC Name

(2,4-difluorophenyl)methyl hex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O2/c1-2-3-4-5-13(16)17-9-10-6-7-11(14)8-12(10)15/h2,6-8H,1,3-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUVJEQVSGOYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(=O)OCC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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